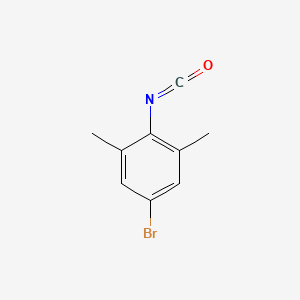

4-Bromo-2,6-dimethylphenyl isocyanate

Overview

Description

4-Bromo-2,6-dimethylphenyl isocyanate is a chemical compound that can be derived from brominated phenolic compounds. The compound is related to various research areas, including the synthesis of polymers and the study of electrophilic substitution reactions. It is structurally related to bromo-derivatives of phenols and isocyanates, which are of interest due to their potential applications in material science and organic synthesis .

Synthesis Analysis

The synthesis of related bromo-derivatives can be achieved through different methods. For instance, the thermal rearrangement of 2-bromooxazolines leads to the formation of 2-bromoisocyanates with high selectivity and yields . Additionally, bromotricarbonylbis(dimethylphenylphosphine)manganese(I) can react with anhydrous hydrazine to yield isocyanato(dicarbonyl)hydrazinebis(dimethylphenylphosphine)manganese(I), which further reacts to form various complexes . These methods demonstrate the versatility of brominated compounds in synthesizing complex structures with potential relevance to this compound.

Molecular Structure Analysis

The molecular structure of bromo-derivatives and related compounds can be quite complex. For example, the stereochemistry of various bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1-dicarboxylate has been reported, and their dehydrobromination can lead to the formation of phenols . The structure of triorganotin bromides with intramolecular Sn-N coordination has been characterized, revealing a trigonal bipyramidal structure with axial N atoms . These studies provide insights into the molecular geometry and stereochemistry that could be relevant to the structure of this compound.

Chemical Reactions Analysis

Brominated phenolic compounds can undergo various chemical reactions. Phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol has been studied, showing the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) with controlled molecular weights . Electrophilic substitution reactions with bromination of 2,4-dimethylphenol have been explored, leading to the formation of multiple brominated products and discussing the mechanisms involved . These reactions are indicative of the reactivity of brominated compounds and may provide a framework for understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds and isocyanates are crucial for their practical applications. The solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in various solvents has been described, with some compounds showing extreme solubility in water and others in apolar solvents . The reactivity of brominated phenols in phase transfer catalyzed polymerization and their ability to control molecular weight through the choice of comonomers and reaction conditions have been demonstrated . These properties are essential for the design and synthesis of materials with specific characteristics and could be relevant to the study of this compound.

Scientific Research Applications

Photolysis and Formation of Isocyanates

- Photolysis of 2,6-dimethylphenyl azide in nitrogen matrices at low temperatures produces 2,6-dimethylphenylnitrene. In the presence of carbon monoxide, this nitrene forms the corresponding isocyanate. This indicates a pathway for generating isocyanates under specific conditions (Dunkin, Donnelly, & Lockhart, 1985).

Electrophilic Substitution and Rearrangement

- Bromination of 2,4-dimethylphenol leads to various bromo-derivatives, indicating the potential for complex chemical transformations involving dimethylphenyl compounds, which could include 4-Bromo-2,6-dimethylphenyl isocyanate (Brittain, Mare, Newman, & Chin, 1982).

Synthesis and Polymerization

- The synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) by phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol suggests its applicability in creating specific polymers (Percec & Wang, 1990).

Reaction with Isocyanides and Isocyanates

- The reactivity of a tungsten(II) aryloxide with isocyanides and isocyanates, including 2,6-dimethylphenyl isocyanate, shows its potential in forming structurally unique compounds (Lockwood, Fanwick, & Rothwell, 1997).

Asymmetric Polymerization

- Asymmetric anionic polymerization of various isocyanates, including 2,6-dimethylphenyl isocyanate, using chiral anionic initiators, shows the potential for producing optically active polymers (Okamoto, Matsuda, Nakano, & Yashima, 1994).

Safety and Hazards

4-Bromo-2,6-dimethylphenyl isocyanate is classified as acutely toxic, both orally and dermally. It causes skin and eye irritation and may cause an allergic skin reaction. It is fatal if inhaled and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Mechanism of Action

Target of Action

4-Bromo-2,6-dimethylphenyl isocyanate is an aryl isocyanate Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of this compound involves the reaction of the isocyanate group (-NCO) with active hydrogen atoms present in other compounds. This reaction typically results in the formation of urethane or urea linkages . The exact changes resulting from this interaction would depend on the specific reactants involved.

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed in the body, and they are typically metabolized and excreted within a short period of time .

Result of Action

Exposure to isocyanates can cause allergic reactions and respiratory issues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms can trigger reactions with the isocyanate group. Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability .

properties

IUPAC Name |

5-bromo-2-isocyanato-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBDVSJAHTYSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N=C=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403222 | |

| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77159-76-3 | |

| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

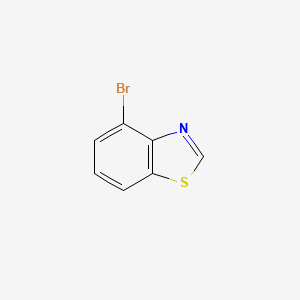

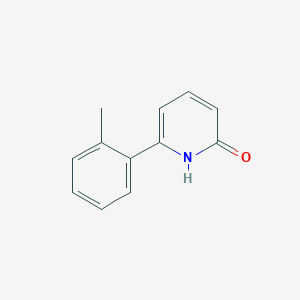

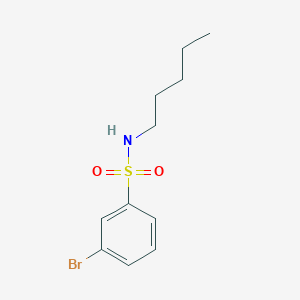

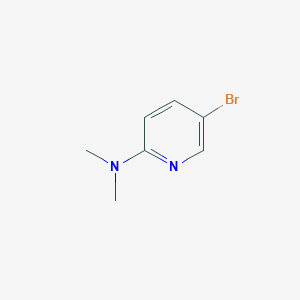

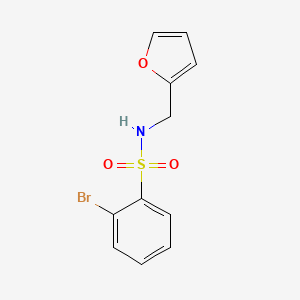

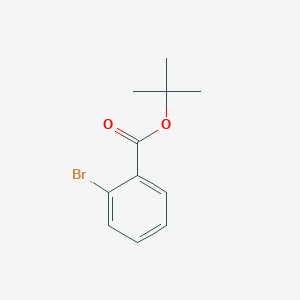

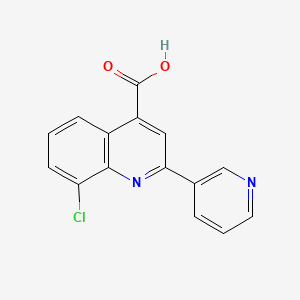

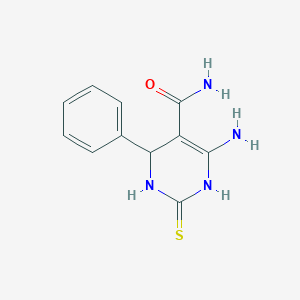

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)